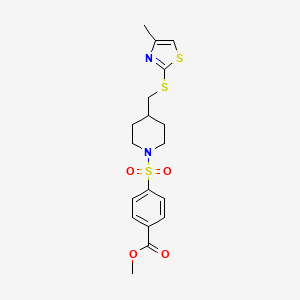

Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a methylthiazol group, which is a sulfur and nitrogen-containing heterocycle, linked to a piperidine ring via a sulfur bridge . The piperidine ring is further linked to a benzoate group via a sulfonyl bridge .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring via a sulfur bridge is a methylthiazol group, which is a five-membered ring containing sulfur and nitrogen atoms. The piperidine ring is also linked to a benzoate group via a sulfonyl bridge .Scientific Research Applications

Drug Metabolism and Enzymatic Interactions

Studies have identified the metabolic pathways and enzyme interactions of compounds structurally similar to "Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate." For example, research on the oxidative metabolism of a novel antidepressant revealed insights into its conversion to various metabolites through enzyme-catalyzed processes, highlighting the roles of cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).

Structural and Spectroscopic Analysis

Density Functional Theory (DFT) and ab initio studies, including Fourier Transform Infrared Spectroscopy (FT-IR), have been conducted on sulfonamide triazenes, providing insights into the structural and vibrational properties of these molecules. Such studies help in understanding the physical and chemical properties of compounds with therapeutic potential (Dabbagh et al., 2008).

Antimicrobial and Antiproliferative Activities

Research on derivatives of similar structures has demonstrated significant antimicrobial and antiproliferative activities. For instance, studies on sulfonamides incorporating various moieties have explored their inhibition against carbonic anhydrase isozymes, relevant in various physiological and pathological processes (Alafeefy et al., 2015). Another study synthesized spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, demonstrating their antimicrobial activities (Dalloul et al., 2017).

Crystallographic Studies

X-ray crystallography has been utilized to determine the crystal structures of related compounds, providing detailed insights into their molecular conformations. Such studies are crucial for understanding the interactions and binding modes of potential therapeutic agents (Little et al., 2008).

Synthetic Pathways and Chemical Properties

Research has also focused on the synthesis and chemical characterization of related synthetic cannabinoid receptor agonists, elucidating their metabolic fate and potential as therapeutic agents. These studies contribute to the broader understanding of synthetic routes and pharmacokinetic profiles of novel compounds (Richter et al., 2022).

Mechanism of Action

Target of Action

The compound, Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Biochemical Pathways

Given the potential anticancer activity of thiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and signal transduction .

Result of Action

Given the potential anticancer activity of thiazole derivatives, it can be inferred that the compound may induce cell cycle arrest, apoptosis, and inhibit cell proliferation .

Properties

IUPAC Name |

methyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-7-9-20(10-8-14)27(22,23)16-5-3-15(4-6-16)17(21)24-2/h3-6,11,14H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGKXPNXWJIUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)

![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)

![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)

![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)